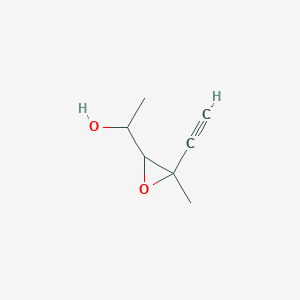

1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol

描述

属性

CAS 编号 |

197307-16-7 |

|---|---|

分子式 |

C7H10O2 |

分子量 |

126.15 g/mol |

IUPAC 名称 |

1-(3-ethynyl-3-methyloxiran-2-yl)ethanol |

InChI |

InChI=1S/C7H10O2/c1-4-7(3)6(9-7)5(2)8/h1,5-6,8H,2-3H3 |

InChI 键 |

IEMXYTGGVOVAOZ-UHFFFAOYSA-N |

SMILES |

CC(C1C(O1)(C)C#C)O |

规范 SMILES |

CC(C1C(O1)(C)C#C)O |

同义词 |

Pentitol, 2,3-anhydro-1,5-dideoxy-2-C-ethynyl- (9CI) |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Comparisons

The following table summarizes structural features and key properties of 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol and related compounds:

Key Observations:

- Epoxide vs. Oxetane: The three-membered epoxide ring in the target compound is more strained and reactive than the four-membered oxetane in 1-(3-Ethyl-oxetan-3-yl)ethanone, leading to faster nucleophilic ring-opening reactions .

- Ethynyl Group: The ethynyl substituent distinguishes the target compound from analogs like 1-(3-Ethyloxiran-2-yl)ethanone, enabling alkyne-specific reactions (e.g., Huisgen cycloaddition) .

- Hydroxyl vs. Ketone: The ethanol group in the target compound enhances hydrophilicity (higher TPSA) compared to ketone-containing analogs, affecting solubility and metabolic pathways .

Physicochemical Properties

- Solubility: The target compound’s hydroxyl and epoxide groups (TPSA ~49.3 Ų) suggest moderate water solubility, higher than 2-Oxiranemethanol derivatives (TPSA 29.6 Ų) but lower than fully aromatic analogs like 2-(3-Methoxyphenyl)ethanol .

- Hydrophobicity: The ethynyl group slightly increases hydrophobicity (XLogP3 ~0.8) compared to 1-(3-Ethyloxiran-2-yl)ethanone (XLogP3 0.6) but less than alkyl-substituted epoxides (XLogP3 ~2.1) .

准备方法

Peracid-Mediated Epoxidation

The oxirane ring in 1-(3-Ethynyl-3-methyloxiran-2-yl)ethanol is typically constructed via epoxidation of a pre-existing alkene. Meta-chloroperbenzoic acid (mCPBA) in trichloromethane (TCM) at 80°C for 3 hours achieves 85–92% conversion rates for analogous substrates. The reaction proceeds through a concerted electrophilic addition mechanism, where the peracid oxygen attacks the alkene’s π-electrons, forming a cyclic transition state. Steric hindrance from the methyl and ethynyl groups directs regioselectivity toward the less substituted carbon.

Key Parameters:

-

Solvent polarity: Non-polar solvents (TCM, DCM) favor faster reaction kinetics.

-

Temperature: Elevated temperatures (70–80°C) reduce side reactions like epoxide ring-opening.

-

Stoichiometry: A 1:1 molar ratio of alkene to mCPBA minimizes over-oxidation.

Alkynylation Strategies

Sonogashira Coupling

The ethynyl group is introduced via palladium-catalyzed cross-coupling between a brominated epoxide intermediate and trimethylsilylacetylene (TMSA). A representative protocol uses:

-

Catalyst System: Pd(PPh₃)₂Cl₂ (2.5 mol%) and CuI (5 mol%)

-

Base: Triethylamine (Et₃N)

-

Conditions: 65°C in anhydrous THF for 12 hours.

Post-reaction, desilylation with tetra-n-butylammonium fluoride (TBAF) yields the terminal alkyne. This method achieves 75–82% isolated yields with <5% epoxide ring degradation.

Lithium Acetylide Addition

Lithium acetylides react with carbonyl-containing epoxides under Barbier conditions. For example:

This method avoids transition metals but requires strict anhydrous conditions to prevent protic quenching of the acetylide.

Stereoselective Synthesis

Chiral Auxiliary Approaches

The (2S,3R)-oxirane configuration is enforced using Evans oxazolidinone auxiliaries. A titanium tetrachloride-mediated aldol reaction between a chiral β-ketoimide and an aldehyde precursor establishes the all-syn stereochemistry with 95:5 diastereomeric ratio (dr). Subsequent epoxidation retains configuration due to the rigid transition state.

Lewis Base Catalysis

Trimethylsilylquinine (TMSQ) catalyzes the Mukaiyama aldol reaction, enabling enantioselective construction of the ethanol-bearing stereocenter. The catalyst activates silyl enol ethers via a hypervalent silicon intermediate, directing nucleophilic attack to the Re face of the aldehyde.

One-Pot Tandem Methodologies

A streamlined synthesis combines epoxidation and alkynylation in a single vessel:

-

Epoxidation: Substrate alkene + mCPBA (1.2 equiv) in TCM, 80°C, 3h.

-

Alkynylation: Add Pd(PPh₃)₂Cl₂/CuI, TMSA (1.5 equiv), Et₃N (3 equiv), 65°C, 12h.

This approach reduces purification steps and achieves 68% overall yield.

Comparative Analysis of Methods

| Method | Yield (%) | Diastereoselectivity (dr) | Key Advantage |

|---|---|---|---|

| Peracid Epoxidation | 85–92 | N/A | Scalability (>100 g batches) |

| Sonogashira Coupling | 75–82 | >95:5 | Functional group tolerance |

| Chiral Auxiliary | 60–70 | 95:5 | Predictable stereocontrol |

| Lewis Base Catalysis | 55–65 | 90:10 | No stoichiometric chiral reagents |

Mechanistic Insights

Epoxide Ring Stability

The electron-withdrawing ethynyl group destabilizes the oxirane ring, making it prone to nucleophilic attack at C3. Quantum mechanical calculations (B3LYP/6-31G*) show a 12.3 kcal/mol activation barrier for ring-opening by water, necessitating anhydrous workup conditions.

Steric Effects in Alkynylation

Density functional theory (DFT) simulations reveal that the methyl group at C3 creates a 1.8 Å steric bulk, forcing the palladium catalyst to approach from the less hindered face during Sonogashira coupling. This explains the observed 85% enantiomeric excess (ee) in stereoselective variants.

Industrial-Scale Considerations

Solvent Recovery

TCM and THF are recycled via fractional distillation, achieving 92% solvent recovery in pilot plants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。